2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine
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Overview
Description
2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethylamine chain.
Mechanism of Action
Target of Action
Similar compounds such as celecoxib, which also contains a trifluoromethyl pyrazol group, are known to inhibit the enzyme cyclooxygenase-2 (cox-2) . COX-2 is involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.
Mode of Action
Based on the mode of action of similar compounds, it could potentially interact with its target enzyme to inhibit its activity, thereby reducing the production of prostaglandins .
Biochemical Pathways
If it acts similarly to other cox-2 inhibitors, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
If it acts similarly to other cox-2 inhibitors, it would likely result in a reduction of inflammation, pain, and fever due to decreased prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The ethylamine chain can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or ethylamine chain .
Scientific Research Applications
2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 3-(Trifluoromethyl)-1H-pyrazole
- 4-(Trifluoromethyl)-1H-pyrazole
- 5-(Trifluoromethyl)-1H-pyrazole
Uniqueness
2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine is unique due to the presence of both the trifluoromethyl group and the ethylamine chain, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,2,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDBRBYLJWVPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006436-51-6 |
Source
|
Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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